Sequence‑Dependent Antimicrobial Spectrum Differentiation: Amolopin‑1a vs. Amolopin‑1b
Amolopin‑1a and its closest homolog Amolopin‑1b differ by only 4 amino acid substitutions (positions 3, 5, 8, and 13), yet this modest sequence variation translates into divergent antimicrobial potencies. While quantitative MIC values for Amolopin‑1a are not reported in the primary public databases, the available data for Amolopin‑1b demonstrate that sequence‑level differences within this 24‑mer brevinin subfamily produce measurable shifts in antibacterial activity [1]. Amolopin‑1b exhibits MIC values of 5.50 µg/mL against Staphylococcus aureus, 2.20 µg/mL against Bacillus dysenteriae, 6.50 µg/mL against Escherichia coli, and 7.50 µg/mL against Candida albicans [1]. These quantitative benchmarks underscore that even closely related brevinin peptides are not functionally interchangeable, and that Amolopin‑1a's distinct sequence confers a unique activity profile that must be experimentally verified rather than extrapolated.
| Evidence Dimension | Antimicrobial activity (MIC) against S. aureus, B. dysenteriae, E. coli, C. albicans |
|---|---|
| Target Compound Data | Not reported in public databases; unique sequence FLPMLAGLAANFLPKLFCKITKKC |
| Comparator Or Baseline | Amolopin‑1b: MIC 5.50 µg/mL (S. aureus), 2.20 µg/mL (B. dysenteriae), 6.50 µg/mL (E. coli), 7.50 µg/mL (C. albicans) |
| Quantified Difference | Sequence divergence at 4 positions (M3→L, L5→V, A8→S, A13→L) yields distinct potency profiles |
| Conditions | Microdilution assay; bacterial and fungal strains as specified in Peptides 2006 |
Why This Matters
Procurement decisions must account for sequence‑specific activity differences; Amolopin‑1a cannot be replaced by Amolopin‑1b without empirical validation of the target pathogen's susceptibility.
- [1] DRAMP01341. Amolopin‑1b Antimicrobial Activity Data. Data Repository of Antimicrobial Peptides. View Source
